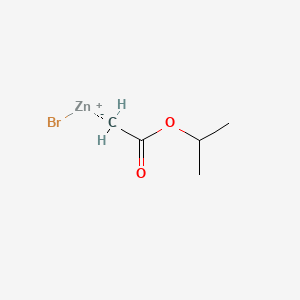
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate (HFPP) is an organofluorine compound that has been widely used in both organic and inorganic synthesis. HFPP has been used as an efficient reagent for the synthesis of various organic and inorganic compounds, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of various organofluorine compounds, including fluorinated alkanes, alcohols, and amines. Additionally, HFPP has been used in the synthesis of fluorinated polymers and other materials. The unique properties of HFPP have made it an attractive reagent for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of fluorinated compounds, including fluorinated alkanes, alcohols, and amines. Additionally, it has been used in the synthesis of fluorinated polymers and other materials. This compound has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Furthermore, this compound has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Wirkmechanismus
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is an organofluorine compound that is used as a reagent in the synthesis of various organic and inorganic compounds. The mechanism of action of this compound is based on its ability to react with other molecules to form new compounds. The reaction of this compound with other molecules is based on the formation of a carbon-fluorine bond. This bond is formed when the hydrogen atom of this compound is replaced by the fluorine atom of the other molecule. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid.
Biochemical and Physiological Effects
This compound is an organofluorine compound that is used as a reagent in the synthesis of various organic and inorganic compounds. As such, it is not expected to have any direct biochemical or physiological effects on the body. However, this compound is known to be toxic when inhaled, and it is also known to be corrosive to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate in the laboratory include its high reactivity, its high yield, and its low cost. Additionally, this compound is a relatively safe compound to work with, as long as proper safety precautions are taken. The main limitation of using this compound in the laboratory is its toxicity. This compound is known to be toxic when inhaled, and it is also known to be corrosive to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Zukünftige Richtungen
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has a wide range of potential applications in both organic and inorganic synthesis. In the future, this compound may be used to synthesize a variety of fluorinated compounds, such as fluorinated alkanes, alcohols, and amines. Additionally, it may be used in the synthesis of fluorinated polymers and other materials. Furthermore, this compound may be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Finally, this compound may be used in the synthesis of agrochemicals, such as insecticides and herbicides.
Synthesemethoden
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is synthesized by the reaction of 1,1,2,3,3,3-hexafluoropropanol with phenylisocyanate. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of approximately 100°C. The product is a light yellow liquid with a boiling point of approximately 115°C. The yield of the reaction is typically high, with yields of up to 95% being reported.
Eigenschaften
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBXMSEISIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














